Dimethyl 5,6,11,12-tetrahydrodibenzo[a,e][8]annulene-2,9-dicarboxylate
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Description
Safety and Hazards
For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) for Dimethyl 5,6,11,12-tetrahydrodibenzoa,eannulene-2,9-dicarboxylate . The MSDS will provide comprehensive information on handling, storage, and disposal, as well as risks associated with exposure and measures to take in case of an accident.
Mechanism of Action
Target of Action
Unfortunately, the specific targets of Dimethyl 5,6,11,12-tetrahydrodibenzoa,e
Mode of Action
The mode of action of Dimethyl 5,6,11,12-tetrahydrodibenzoa,eannulene-2,9-dicarboxylate is currently unknown
Biochemical Pathways
As the specific targets and mode of action of Dimethyl 5,6,11,12-tetrahydrodibenzoa,e
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Dimethyl 5,6,11,12-tetrahydrodibenzoa,e. Therefore, the impact of these properties on the bioavailability of the compound is currently unknown.
Result of Action
The molecular and cellular effects of the action of Dimethyl 5,6,11,12-tetrahydrodibenzoa,e
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Dimethyl 5,6,11,12-tetrahydrodibenzoa,e
Properties
IUPAC Name |
dimethyl tricyclo[10.4.0.04,9]hexadeca-1(12),4(9),5,7,13,15-hexaene-6,15-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-23-19(21)17-9-5-13-3-4-14-6-10-18(20(22)24-2)12-16(14)8-7-15(13)11-17/h5-6,9-12H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBZNHONZITIQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCC3=C(CC2)C=C(C=C3)C(=O)OC)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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